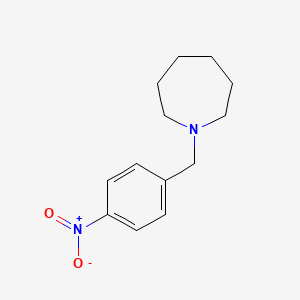
1-(4-nitrobenzyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrobenzyl)azepane is a chemical compound of significant interest in various scientific studies. It belongs to the class of organic compounds and is notable for its unique molecular structure and chemical properties.
Synthesis Analysis
The synthesis of related compounds to 1-(4-nitrobenzyl)azepane often involves complex chemical reactions. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, a related compound, reported by Sparke et al. (2010), involves nucleophilic substitution reactions and the use of glycolic acid for cyclization (Sparke et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as those studied by Glidewell et al. (2006), reveals complex three-dimensional supramolecular structures with pi-stacking chains and dipolar interactions (Glidewell et al., 2006). These studies provide insights into the molecular conformation of 1-(4-nitrobenzyl)azepane.
Chemical Reactions and Properties
Chemical reactions of related nitrobenzyl compounds involve redox processes, as observed in the study by Boduszek and Halama (1998), where 4-Nitrobenzyl(α-amino)phosphonic acids undergo C-P bond cleavage in alkaline solutions (Boduszek & Halama, 1998).
Physical Properties Analysis
Physical properties of related compounds, like those analyzed by Wilk et al. (2014) in their study of 4-nitrobenzylphosphonic acid, often include crystal structure characterization and thermal analyses, indicating significant intermolecular interactions and crystal lattice stability (Wilk et al., 2014).
Chemical Properties Analysis
The chemical properties of compounds in this class, such as those studied by Denmark and Xie (2007), often involve conjugate additions and protodesilylation reactions, highlighting their reactivity and potential for transformation into other chemical entities (Denmark & Xie, 2007).
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-7-5-12(6-8-13)11-14-9-3-1-2-4-10-14/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORADOSMPZNEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,6aR*)-2-(2-aminopyrimidin-4-yl)-5-cyclohexylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5625838.png)
![3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5625846.png)
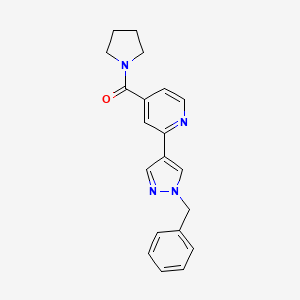
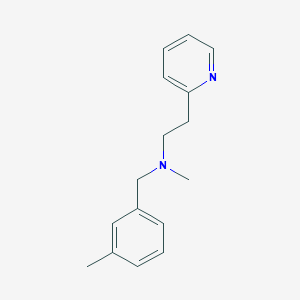
![3-[(4-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5625866.png)
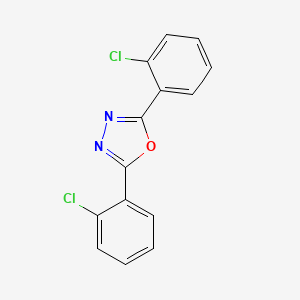
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5625876.png)
![N-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5625883.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-dimethylbenzamide](/img/structure/B5625895.png)
![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]thieno[3,2-d]pyrimidine](/img/structure/B5625910.png)
![4-(4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-2-methylbutan-2-ol](/img/structure/B5625914.png)
![5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5625918.png)
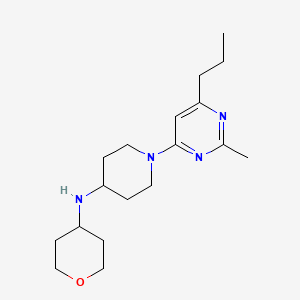
![1-{4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B5625940.png)